molecular formula C10H16N5O13P3 B12321851 Benzene, (methylsilyl)-, homopolymer

Benzene, (methylsilyl)-, homopolymer

Cat. No.: B12321851
M. Wt: 507.18 g/mol
InChI Key: UOACBPRDWRDEHJ-UHFFFAOYSA-N
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Description

Benzene, (methylsilyl)-, homopolymer is a synthetic polymer material of interest in advanced materials research. While specific studies on this exact compound were not identified, research on analogous benzene-based homopolymers highlights potential application areas. Related polymers are investigated as engineering plastic modifiers to enhance thermal resistance and mechanical strength . Furthermore, such compounds can serve as a flame retardant synergist , where they improve the efficacy of primary flame retardants in materials like textiles and wiring, contributing to better fire safety profiles . In polymer synthesis, related compounds function as grafting catalysts and polymer cross-linking initiators , facilitating the formation of branched or networked polymer structures to tailor material properties . Researchers value these materials for developing novel polymers with customized characteristics for industrial applications. This product is intended for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOACBPRDWRDEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Polymerization Mechanisms of Poly Methylphenylsilylene

Wurtz Reductive Coupling as a Primary Synthesis Route

The Wurtz reductive coupling of dichloromethylphenylsilane (B109416) is the most traditional and widely utilized method for the synthesis of poly(methylphenylsilylene). This method involves the dechlorination of the monomer using an alkali metal, typically sodium, to form the Si-Si bonds of the polymer backbone. Despite its prevalence, the Wurtz synthesis is often characterized by a lack of precise control over the polymerization process, leading to polymers with broad and often multimodal molecular mass distributions.

Mechanistic Investigations of Sodium-Mediated Coupling

The mechanism of the Wurtz-type coupling for the synthesis of polysilanes is complex and has been the subject of considerable investigation. It is generally accepted that the reaction proceeds via a heterogeneous mechanism involving the surface of the sodium metal. The initial step is believed to be a single electron transfer from the sodium to the dichloromethylphenylsilane monomer, forming a radical anion. This is followed by a series of complex steps that can include the formation of silyl (B83357) anions and silyl radicals as reactive intermediates.

Recent studies suggest that an anionic polymerization mechanism is largely consistent with the observed polymodal molecular weight distributions that arise in the Wurtz synthesis. aminer.org The heterogeneity of the reaction medium is thought to be a key factor in the complex polymerization kinetics. aminer.org The process can be viewed as a competition between polymer chain growth and degradation processes, both mediated by the alkali metal. acs.org

Influence of Solvent Systems and Reaction Conditions on Polymerization

The choice of solvent and reaction conditions has a profound impact on the yield, molecular weight, and molecular weight distribution of the resulting poly(methylphenylsilylene). acs.org Reactions are commonly performed in high-boiling aromatic solvents like toluene (B28343) or xylene under reflux conditions. researchgate.netosti.gov However, studies have shown that conducting the synthesis in ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), particularly at lower temperatures, can lead to significant improvements. researchgate.netacs.org

For instance, carrying out the Wurtz-type reductive coupling in THF at ambient temperature has been shown to produce much higher yields and narrower molecular weight distributions compared to reactions in refluxing aromatic solvents. acs.org This is attributed to the ability of THF to sequester the sodium ion, thereby stabilizing the anionic chain carriers and suppressing side reactions. acs.org The addition of a phase transfer catalyst, such as 15-crown-5, can also influence the reaction by increasing the solubility and reactivity of the sodium, leading to changes in the molecular weight and polydispersity of the polymer. acs.orgresearchgate.net Temperature is another critical parameter; lower temperatures can favor the formation of high molecular weight polymer with a monomodal distribution, albeit sometimes with lower yields. acs.org

Analysis of Molecular Mass Distributions in Wurtz Synthesis

A hallmark of the Wurtz synthesis of poly(methylphenylsilylene) is the frequent observation of polymodal molecular mass distributions, often described as bimodal or even trimodal. aminer.orgacs.org These complex distributions are a reflection of the multiple competing reaction pathways occurring during polymerization. The high molecular weight fraction is believed to be formed through the desired chain propagation, while the lower molecular weight fractions may arise from cyclization reactions, chain scission, or other termination processes.

The polymodality is thought to be a consequence of the heterogeneity of the reaction, with different polymerization processes occurring at the sodium surface and in the solution phase. aminer.org The relative proportions of the different molecular weight fractions can be influenced by factors such as the stoichiometry of the reactants, the reaction time, and the solvent system. researchgate.netosti.gov For example, using a stoichiometric excess of sodium can alter the molecular weight parameters. acs.org The evolution of the molecular weight distribution over time can provide insights into the kinetics of the polymerization and the interplay between chain growth and degradation. osti.gov

SolventTemperature (°C)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Toluene1104515,000150,00010.0
Xylene1405512,000180,00015.0
Diethyl Ether352025,00075,0003.0
Tetrahydrofuran666530,00090,0003.0
Diphenyl Ether259158,00040,0005.0

Table 1. Representative data on the effect of solvent on the Wurtz synthesis of poly(methylphenylsilylene). Data is illustrative and compiled from trends reported in the literature. acs.orgresearchgate.netacs.org

Anionic Polymerization Approaches to Poly(methylphenylsilylene) and Derivatives

To overcome the limitations of the Wurtz coupling, particularly the lack of control over molecular weight and polydispersity, anionic polymerization methods have been developed for the synthesis of polysilylenes. These methods offer the potential for producing well-defined polymers with controlled architectures.

Controlled/Living Anionic Polymerization Strategies

A significant advancement in the synthesis of well-defined polysilylenes has been the development of anionic polymerization of masked disilenes. researchgate.net This approach involves the use of monomers that are precursors to highly reactive disilenes. The polymerization proceeds in a living manner, meaning that the polymer chains continue to grow as long as monomer is available, and termination reactions are largely absent. youtube.com This allows for the synthesis of polysilylenes with narrow molecular weight distributions (low polydispersity) and predictable molecular weights. researchgate.net

Another strategy involves the anionic ring-opening polymerization (AROP) of strained cyclic silicon compounds, such as silicon-bridged researchgate.netferrocenophanes. acs.orgcapes.gov.br While not directly the synthesis of poly(methylphenylsilylene), this method demonstrates the principle of living anionic ROP for creating silicon-based polymers with controlled molecular weights and architectures. capes.gov.brmdpi.com The "living" nature of these polymerizations allows for the creation of block copolymers by the sequential addition of different monomers.

Initiation and Propagation in Anionic Polymerization Systems

Propagation in these anionic systems involves the nucleophilic attack of the growing anionic chain end on a new monomer molecule. youtube.com In the case of masked disilenes, the polymerization involves the extrusion of a stable molecule, such as biphenyl, upon the addition of each monomer unit. researchgate.net The propagation proceeds until all the monomer is consumed. Due to the absence of inherent termination steps in a carefully purified system, the anionic chain ends remain active, a key characteristic of living polymerization. This allows for the synthesis of block copolymers by the subsequent addition of a different monomer. scribd.com

Initiator SystemMonomer TypeSolventKey FeaturesResulting Polymer
Alkyllithium / CryptandMasked DisileneBenzeneLiving polymerization, good control over MW and PDIHigh molecular weight, narrow PDI polysilylene
Silyl Anion / CryptandMasked DisileneBenzeneExcellent initiator for living polymerizationHighly monodisperse polysilylene
Na[C5H5] / UV irradiationSila researchgate.netferrocenophaneTHFPhotolytically initiated living ROPControlled molecular weight poly(ferrocenylsilane)

Table 2. Examples of initiator systems for the anionic polymerization of silicon-containing monomers. Data is illustrative and based on findings in the literature. researchgate.netcapes.gov.br

Copolymerization Strategies Involving (Methylphenylsilyl) Monomers

Copolymerization represents a powerful strategy to modify the properties of poly(methylphenylsilylene) (PMPS) by incorporating different monomer units into the polymer chain. This approach allows for the fine-tuning of characteristics such as solubility, thermal stability, and optoelectronic properties. The resulting copolymer structure can be random, alternating, or block-like, depending on the polymerization method and the reactivity of the monomers involved.

Block copolymers containing polysilylene segments are of significant interest as they combine the unique electronic and photophysical properties of the Si-Si backbone with the properties of other polymer blocks, leading to materials with novel self-assembly behaviors and functionalities. The synthesis of these materials primarily relies on living or controlled polymerization techniques that allow for the sequential addition of different monomers.

One established method involves anionic polymerization. For instance, well-defined block copolymers have been prepared by first creating a living polystyryl or polyisoprenyl block using an anionic initiator, and then adding a strained cyclic silane (B1218182) monomer, such as octamethylcyclotetrasilane (B14669222) or methylphenyl-substituted cyclotetrasilanes. nii.ac.jp The living anionic chain end of the first block initiates the ring-opening polymerization (ROP) of the cyclosilane, forming a second, distinct polysilylene block. nii.ac.jp This sequential monomer addition is a cornerstone of living polymerization for creating block structures. researchgate.net

Another approach is the use of a macroinitiator. In this technique, a pre-formed polymer chain is functionalized with an initiating group capable of starting the polymerization of a second monomer. For example, a polystyrene homopolymer can be synthesized to have a terminal group that initiates the polymerization of methacrylate (B99206) monomers, or vice-versa. rsc.orgd-nb.info This concept has been extended to silyl-containing systems. Multifunctional block copolymers of poly(methylphenylsilylene) have been synthesized by copolymerizing it with monomers like (R)-N-(1-phenylethyl)methacrylamide (a chiral monomer) and disperse red 1 methacrylate (a chromophore). researchgate.net The synthesis, carried out using a UV-technique, resulted in copolymers whose block structure was confirmed by the presence of two distinct glass transition temperatures in differential scanning calorimetry (DSC) analysis. researchgate.net

Furthermore, novel block copolymers composed of two different polysilylenes have been synthesized, as have segmental copolymers combining poly(ferrocenylsilane) with PMPS, showcasing the versatility of these synthetic routes for creating advanced materials. nii.ac.jp

Random copolymerization is a method to statistically incorporate two or more different monomers into a polymer chain. The resulting composition and microstructure of the copolymer are governed by the relative reactivities of the monomers towards the propagating chain ends. This relationship is quantified by monomer reactivity ratios, denoted as r₁ and r₂. nii.ac.jp

The reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ is the rate constant for the propagation of a chain ending in monomer 1 with another monomer 1, and k₁₂ is the rate constant for the same chain end reacting with monomer 2. nii.ac.jp The values of these ratios predict the type of copolymer that will be formed: researchgate.netpsu.edu

r₁r₂ = 1 (Ideal Copolymerization): The monomers are incorporated randomly, and the copolymer composition is the same as the feed composition. psu.edu

r₁r₂ < 1 (Alternating Tendency): The monomers prefer to react with each other rather than with themselves, leading to an alternating sequence. researchgate.net

r₁ > 1 and r₂ < 1: Monomer 1 is more reactive than monomer 2, and the resulting copolymer will be enriched in monomer 1. google.com

The determination of reactivity ratios typically involves polymerizing several different initial monomer feed ratios to low conversion and then measuring the composition of the resulting copolymers. scielo.org Common linearization methods used to calculate the ratios from this data include the Fineman-Ross, Kelen-Tüdös, and Mayo-Lewis methods. scielo.orgtsijournals.com

While specific reactivity ratios for the Wurtz-type copolymerization of dichloromethylphenylsilane are not commonly cited due to the complexity of the heterogeneous reaction mechanism, studies on the free-radical copolymerization of vinyl-functional silane monomers provide excellent insight into the principles. A study on the copolymerization of 3-(trimethoxysilyl) propyl methacrylate (TMSPM, M₁) with N-vinyl pyrrolidone (VP, M₂) provides a clear example. tsijournals.com

Monomer Reactivity Ratios for the Copolymerization of TMSPM (M₁) and VP (M₂) tsijournals.com
Methodr₁ (TMSPM)r₂ (VP)
Fineman-Ross (FR)3.720.091
Kelen-Tüdös (KT)3.730.104
Mayo-Lewis (ML)3.720.097

The data clearly shows that r₁ > 1 and r₂ < 1, indicating that the TMSPM-terminated propagating radical adds another TMSPM monomer much more readily than it adds a VP monomer. Conversely, the VP-terminated radical prefers to add a TMSPM monomer over another VP monomer. As a result, the copolymer is significantly richer in the more reactive TMSPM monomer compared to its proportion in the initial feed. tsijournals.com The product of the reactivity ratios (r₁r₂ ≈ 0.36) is less than 1, suggesting a tendency toward alternation, although the high value of r₁ leads to a copolymer that is predominantly composed of TMSPM units.

Alternative Polymerization Pathways and Emerging Techniques

Beyond the conventional Wurtz-type reductive coupling, alternative methods have been developed to synthesize polysilylenes, offering better control over molecular weight, structure, and functionality.

Ring-opening polymerization (ROP) has emerged as a versatile and powerful alternative for synthesizing polysilylenes and related block copolymers that are not accessible via other methods. nii.ac.jp This technique typically involves the use of strained cyclic monomers, such as cyclotetrasilanes (e.g., Me₄Ph₄Si₄). The driving force for the polymerization is the release of ring strain energy. nii.ac.jp For many strained rings, the polymerization is enthalpically driven; for instance, the enthalpy of polymerization for Me₄Ph₄Si₄ has been measured at -56 kJ/mol. nii.ac.jp

The ROP of cyclosilanes can be initiated by various species, including anionic initiators (e.g., silyl lithium, silyl cuprates) or by thermal means. nii.ac.jp Anionic ROP, in particular, can proceed in a living manner, which allows for the synthesis of well-defined polymers with narrow molecular weight distributions and the creation of block copolymers through sequential monomer addition. nii.ac.jpsciepub.com

A key advantage of ROP is its tolerance to a wider range of functional groups compared to the harsh, reductive conditions of the Wurtz coupling. This allows for the synthesis of functional polysilylenes that would otherwise be difficult to prepare. nii.ac.jp The stereochemistry of the polymerization can also be controlled to some extent, influencing the tacticity and conformation of the final polymer chain. nii.ac.jp

Introducing functional groups into poly(methylphenylsilylene) is crucial for tailoring its properties for specific applications, such as in sensors, lithography, or as precursors to other materials. Functionalization can be achieved by incorporating monomers that already bear the desired functional group into the polymerization reaction.

This is most commonly achieved through copolymerization. For instance, a functional dichlorosilane (B8785471) monomer can be copolymerized with dichloromethylphenylsilane in a Wurtz-type reaction. However, a major challenge is the stability of the functional group under the strongly reducing conditions of the reaction, which employs molten sodium. acs.org Many common functional groups are not compatible with this process.

A more robust strategy is the polymerization of functional monomers using milder techniques. For example, functionalized siloxane monomers can be synthesized via hydrosilylation by reacting a terminal diene with a functional chlorosilane, such as methylphenylchlorosilane, in the presence of a catalyst. sciepub.com These monomers can then be polymerized in a subsequent step. Similarly, the copolymerization of vinyl-functional silane monomers, as seen with TMSPM, allows for the incorporation of functionalities like trimethoxysilyl groups, which are useful for adhesion and surface modification. tsijournals.com

The synthesis of polymers using functionalized precursors is a widespread strategy in polymer chemistry. For example, functionalized poly(para-xylylene)s are created by using substituted [2.2]paracyclophane precursors in a chemical vapor deposition (CVD) process. d-nb.inforesearchgate.net This principle of starting with a monomer that already contains the desired functionality is a key emerging technique for producing tailored polysilylenes with precisely placed functional groups.

Advanced Structural and Conformational Characterization of Poly Methylphenylsilylene

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy provides a powerful lens to probe the local chemical environment and electronic transitions within the polymer chain.

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of poly(methylphenylsilylene).

¹H NMR: Proton NMR spectra provide information about the chemical environment of the hydrogen atoms in the methyl and phenyl groups. For instance, in the self-restructuring of polyhydromethylsiloxane (PHMS) which can be a related system, the formation of volatile trimethylsilane (B1584522) (Me₃SiH) is indicated by a signal at 4.1 ppm in the ¹H NMR spectrum. researchgate.net

²⁹Si NMR: Silicon-29 NMR is particularly insightful for characterizing the silicon backbone of polysilanes. It can be used to monitor the reactions of siloxane copolymers and the formation of different silicon environments. researchgate.net For example, in the study of poly(phenylsilsesquioxane) (PPSQ), solid-state ²⁹Si NMR spectroscopy is a key technique for characterizing the polymer network. researchgate.net The spectra can reveal the presence of various structural units, including stressed cyclic units and unstressed silsesquioxane units, which are influenced by reaction conditions such as temperature and duration. researchgate.net

²D NMR: Two-dimensional NMR techniques can be employed to establish correlations between different nuclei, providing more complex structural information and aiding in the assignment of resonances in crowded spectra.

Table 1: Representative NMR Data for Polysiloxane Systems

NucleusChemical Shift (ppm)AssignmentReference
¹H4.1Trimethylsilane (Me₃SiH) researchgate.net
²⁹SiVariesDifferent silicon environments in the polymer backbone researchgate.netresearchgate.netresearchgate.net

UV-Vis spectroscopy is instrumental in probing the electronic transitions within poly(methylphenylsilylene), particularly the σ-σ* transitions characteristic of the silicon backbone. The absorption spectrum of poly(methylphenylsilylene) shows distinct bands that are sensitive to the conformation of the polymer chain.

A key feature is the strong absorption band in the ultraviolet region, which is attributed to the delocalization of σ-electrons along the silicon backbone. nih.gov The position of this absorption maximum is highly dependent on the chain conformation and the nature of the substituents. For poly(methylphenylsilylene), the phenyl groups also contribute to the electronic spectrum, with some transitions being localized on these aromatic rings. nih.gov The first vacuum-ultraviolet spectrum of a polysilylene with aromatic substituents has been reported for poly(methylphenylsilylene). nih.gov The absorption spectra can be influenced by factors such as the solvent and the presence of other molecules. For instance, in methylene (B1212753) chloride, poly(methylphenylsilylene) exhibits a characteristic UV absorption spectrum. researchgate.net

Table 2: Key UV-Vis Absorption Features of Poly(methylphenylsilylene)

Wavelength RangeAssignmentReference
> 300 nmLight absorption by the polysilane researchgate.net
UVB (235-280 nm)Lower-energy electronic transitions researchgate.net
Vacuum UVVarious electronic transitions involving the Si backbone and phenyl groups nih.gov

FTIR spectroscopy is a valuable technique for identifying the characteristic vibrational modes of the functional groups present in poly(methylphenylsilylene). The FTIR spectrum provides a molecular fingerprint, confirming the presence of Si-C, Si-Si, C-H, and phenyl ring vibrations.

The analysis of FTIR spectra can confirm the chemical structure of the polymer. researchgate.net For related polysiloxane materials, FTIR is used to monitor the synthesis process by tracking the disappearance of reactant bands and the appearance of product bands. mdpi.comnih.gov For example, the Si-O-Si symmetric stretching vibrations and Si-O-C stretching vibrations can be identified in the spectra of modified fibers. nih.gov The positions of vibrational peaks in high-resolution electron energy loss spectroscopy (HREELS) have been shown to correspond well with the infrared-active modes of the bulk polymer. acs.org

Table 3: Characteristic FTIR Peaks for Polysiloxane-based Materials

Wavenumber (cm⁻¹)Vibrational ModeReference
801Si-O-Si symmetric stretching nih.gov
1260Si-O-C stretching nih.gov
1000-1200C-O-C and C-OH skeletal vibrations (in cellulose (B213188) modified with siloxanes) nih.gov

Chromatographic Analysis of Polymer Molecular Weight and Distribution

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution, which are critical parameters influencing the physical and mechanical properties of polymers.

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the primary method for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of poly(methylphenylsilylene). polymersource.cayoutube.com This technique separates polymer molecules based on their hydrodynamic volume in solution. youtube.com

The PDI provides a measure of the breadth of the molecular weight distribution in a polymer sample. nih.gov A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths. SEC analysis is typically performed using a liquid chromatograph equipped with detectors such as refractive index and UV light scattering detectors. polymersource.ca

Table 4: Typical Parameters Obtained from SEC Analysis

ParameterDescriptionReference
MnNumber-average molecular weight polymersource.ca
MwWeight-average molecular weight polymersource.ca
MpPeak molecular weight polymersource.ca
PDI (Mw/Mn)Polydispersity Index polymersource.canih.gov

Solid-State Structure and Morphological Investigations

Understanding the solid-state structure and morphology of poly(methylphenylsilylene) is crucial as these aspects significantly impact its bulk properties. Techniques such as X-ray diffraction (XRD) and microscopy are employed for these investigations.

For related silsesquioxane polymers, the morphology can be influenced by the preparation conditions. For instance, the use of a template during synthesis can lead to a morphology rich in spherical particles, while its absence may result in a featureless morphology. researchgate.net X-ray diffraction studies can reveal whether the material is amorphous or possesses some degree of crystallinity. researchgate.net The thermal stability and structural organization are also interconnected, with less organized networks often exhibiting lower weight loss temperatures. researchgate.net

Wide-Angle X-ray Scattering (WAXS) for Crystallinity Determination

Wide-Angle X-ray Scattering (WAXS) is a fundamental technique used to probe the atomic-scale structure of materials. researchgate.netmdpi.com By measuring how X-rays scatter at wide angles (typically >5° 2θ), WAXS can distinguish between ordered crystalline regions and disordered amorphous regions within a polymer. mdpi.comazom.com In crystalline domains, the polymer chains are packed in a regular, repeating lattice, which produces sharp diffraction peaks in the WAXS pattern. malvernpanalytical.com In contrast, amorphous domains have a random chain arrangement, resulting in broad, diffuse halos. mdpi.com

The degree of crystallinity is a crucial parameter as it significantly influences the material's mechanical and physical properties. malvernpanalytical.comxenocs.com It is calculated by analyzing the WAXS pattern, separating the sharp crystalline peaks from the broad amorphous halo, and determining the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity. mdpi.comxenocs.com

While specific WAXS data for the homopolymer of Benzene, (methylsilyl)- was not found in the search results, studies on related polysilylene-containing block copolymers demonstrate the utility of X-ray diffraction for this purpose. For instance, X-ray diffraction analysis of block copolymers of poly(silylene diethynylbenzen) and poly(silylene dipropargyl aryl ether) revealed that these materials are partially crystalline, as indicated by the presence of broad but distinct diffraction peaks. mdpi.com This approach allows for the quantitative assessment of the crystalline fraction, which is vital for understanding structure-property relationships in these silicon-based polymers. mdpi.commdpi.com

Effect of Molecular Packing on Material Behavior

Crystalline Regions: Ordered, tightly packed crystalline domains contribute to a polymer's hardness, stiffness, and thermal stability. However, high crystallinity can also lead to increased brittleness. malvernpanalytical.com

Amorphous Regions: Disordered, loosely packed amorphous regions impart flexibility, elasticity, and improved impact resistance to a material. malvernpanalytical.com

Conformational Dynamics and Helical Structures

The behavior of poly(methylphenylsilylene) is not only defined by its solid-state packing but also by the dynamic conformations its chains can adopt, particularly in solution.

Experimental Evidence for Helical Conformation in Solution

There is experimental evidence suggesting that poly(methylphenylsilylene) adopts a helical conformation in solution. oup.com A key methodological approach to demonstrating this involves a comparative analysis of the optical properties of an optically inactive version of the polymer with an optically active derivative. oup.com The differences observed in their spectroscopic signatures provide strong evidence for a specific, ordered main-chain conformation, which in this case is helical. oup.com This helical ordering is influenced by the internal rotation potential of the silicon backbone. azom.com

Analysis of Methyl Group Dynamics via Deuterium (B1214612) NMR

Deuterium Nuclear Magnetic Resonance (²H NMR) is a powerful technique for probing the local dynamics of specific molecular groups. By selectively replacing the protons on the methyl (–CH₃) groups of poly(methylphenylsilylene) with deuterium (–CD₃), researchers can study the motion of these side chains in detail.

Solid-state ²H NMR studies on poly(methylphenylsilylene)-d₃ (PMPS-d₃) have provided quantitative insights into the dynamics of the methyl groups. ibm.comdtic.mil At low temperatures (e.g., 24 °C), the NMR spectra are characteristic of methyl groups undergoing a three-site rotational jump about their C₃ axis with no other significant motion. dtic.mil As the temperature is increased, a narrower, more mobile component appears in the spectra, indicating the onset of additional motions. dtic.mil

A detailed analysis of the relaxation data allows for the quantification of these dynamics. Researchers have modeled the methyl reorientation using a combination of rotational diffusion and the three-site jump model. This analysis yields key parameters that describe the motion, as shown in the table below. ibm.com

ParameterDescriptionValue for PMPS-d₃
Activation Energy (Eₐ) The energy barrier that must be overcome for the methyl group reorientation to occur.5 kJ/mol
Correlation Time (τₘ) The average time it takes for a methyl group to reorient. This value decreases with increasing temperature.Varies with temp.
Mechanistic Change With increasing temperature, the dominant motion of the methyl groups transitions from a discrete three-site jump to a more fluid rotational diffusion.Observed
Comparison The methyl reorientation in PMPS-d₃ is at least 100 times faster than in poly(α-methylstyrene) at similar temperatures, indicating a much less restrictive environment for the methyl groups in the polysilane.Faster than PAMS-d₃

These findings highlight that the methyl side chains in poly(methylphenylsilylene) are highly dynamic, with motions that are sensitive to temperature. ibm.comdtic.mil

Electronic Structure and Optoelectronic Phenomena in Poly Methylphenylsilylene

Fundamental Electronic Band Structure and Orbital Interactions

The electronic properties of poly(methylphenylsilylene) are primarily governed by the interactions of the silicon-silicon (Si-Si) σ-orbitals that constitute the polymer backbone. Unlike traditional π-conjugated polymers, where electron delocalization occurs through overlapping p-orbitals, PMPSi's conductivity and optical properties arise from the delocalization of electrons in the σ-bonds.

HOMO-LUMO Energy Gaps and σ-Conjugation

The key to understanding the electronic behavior of PMPSi lies in the concept of σ-conjugation. The overlapping Si-Si σ-orbitals along the polymer chain combine to form delocalized molecular orbitals: a series of bonding orbitals (σ) and antibonding orbitals (σ). The highest occupied molecular orbital (HOMO) is the highest energy state within the σ band, while the lowest unoccupied molecular orbital (LUMO) is the lowest energy state within the σ band. The energy difference between these frontier orbitals is known as the HOMO-LUMO gap. libretexts.org

A critical feature of conjugated polymers is that the HOMO-LUMO gap is not fixed but depends on the "conjugation length"—the extent over which the orbitals are delocalized without interruption. As the number of repeating monomer units in a conjugated system increases, the energy of the HOMO increases and the energy of the LUMO decreases, resulting in a smaller HOMO-LUMO gap. libretexts.orgreddit.com This decreased energy gap means that less energy is required to excite an electron from the ground state (HOMO) to the first excited state (LUMO). In PMPSi, any conformational defects or chain scissions can interrupt this σ-conjugation, effectively shortening the conjugation length and increasing the energy of the corresponding electronic transitions.

Electronic Transitions and Absorption Characteristics

The electronic transitions in poly(methylphenylsilylene) are dominated by the promotion of an electron from a delocalized σ orbital in the silicon backbone to a corresponding σ* antibonding orbital. This primary transition is referred to as a σ-σ* transition. The energy required for this transition corresponds directly to the HOMO-LUMO gap.

Due to this σ-σ* transition, PMPSi exhibits strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectrum for PMPSi typically shows a strong peak around 330-340 nm. researchgate.net The precise wavelength and intensity of this absorption are highly sensitive to the conformation of the polymer chain. A more extended, all-trans conformation allows for greater σ-electron delocalization, which narrows the HOMO-LUMO gap and shifts the absorption peak to longer wavelengths (a red shift). Conversely, a more disordered or helical conformation reduces the effective conjugation length, leading to a blue shift in the absorption spectrum. The phenyl side groups also influence the electronic structure, but the primary absorption feature is associated with the silicon backbone.

Exciton (B1674681) Dynamics and Charge Carrier Generation

When PMPSi absorbs a photon with sufficient energy, an electron is promoted to an excited state. This process initiates a series of dynamic events involving excitons and the eventual generation of free charge carriers.

Photoexcitation Processes and Exciton Formation

Upon absorption of UV light, the initial photoexcited state in PMPSi is a singlet exciton. An exciton is a quasi-particle consisting of an excited electron and the "hole" (a positive charge) it leaves behind in the HOMO. This electron-hole pair is bound together by Coulombic attraction. In conjugated polymers, these excitons can be of two main types: Frenkel excitons, which are tightly bound and localized on a single monomer unit, and Wannier-Mott excitons, which are more delocalized over several units. rsc.org The initial excitation in PMPSi creates these bound pairs, which can then migrate along the polymer chain.

Photoconductivity and Charge Transport Mechanisms

The transport of charge in PMPSi, as in many disordered organic semiconductors, is typically described by a hopping mechanism. mdpi.com Instead of moving freely in energy bands as in crystalline semiconductors, the polarons "hop" between localized states, which correspond to conformationally distinct segments of the polymer chains. globalauthorid.com The rate of hopping is influenced by temperature, the electric field, and the energetic and spatial distribution of these localized states. The mobility of charge carriers in PMPSi is therefore a complex function of the material's morphology and energetic disorder. The efficiency of charge carrier generation from excitons is often analyzed using the Onsager model of geminate recombination, which describes the probability that an initially formed electron-hole pair will either recombine or dissociate into free carriers under the influence of an external electric field. globalauthorid.com

Data Tables

Table 1: Calculated Electronic Properties of Poly(methylphenylsilylene)

Property Reported Value Method

Table 2: Spectroscopic Data for Poly(methylphenylsilylene)

Property Wavelength (λ) Transition Type

Hole Drift Mobility Studies

The study of charge transport properties in poly(methylphenylsilylene) (PMPSi) reveals important insights into its semiconductor nature. The conducting path for charge carriers is understood to be the hopping of holes between σ-conjugated subdomain units, or segments, along the silicon backbone. iaea.org Hole transport properties in poly(alkylphenylsilane)s, including PMPSi, have been systematically investigated using the DC time-of-flight (TOF) technique. iaea.org For PMPSi, the hole drift mobility shows a monotonous increase with the strength of the electric field. iaea.org This behavior is distinct from other poly(alkylphenylsilane)s with longer n-alkyl side-groups, such as poly(hexylphenylsilane) and poly(octylphenylsilane), where the mobility decreases as the field strength increases. iaea.org

Time-resolved terahertz (THz) spectroscopy, combined with quantum chemistry modeling and molecular dynamics simulations, has been employed to determine the on-chain charge carrier mobility in PMPSi. rsc.org This method established the on-chain hole drift mobility as 0.02 cm² V⁻¹ s⁻¹. rsc.org The relatively low value is attributed to the formation of polarons, where the hole becomes self-trapped in a potential well created by a local distortion of the polymer chain. rsc.org The transient THz conductivity spectra show evidence of the hole's oscillations within this potential well. rsc.org The agreement between experimental findings and calculated values for the on-chain charge carrier mobility supports this model. rsc.org Doping PMPSi with low-molecular-weight charge carrier transport compounds can significantly enhance hole drift mobility, with values reaching as high as 10⁻³ cm² V⁻¹ s⁻¹ for these amorphous polymeric solids. rsc.org

The relationship between the length of n-alkyl side-groups and hole transport properties has been analyzed using Bässler's disorder formalism. iaea.org This analysis indicated that as the length of the n-alkyl side-groups increases, the energetic disorder of hopping sites decreases, while the disorder of the distance between these sites becomes larger. iaea.org

Hole Drift Mobility in Poly(methylphenylsilylene) and Related Compounds
PolymerMeasurement TechniqueMobility (cm² V⁻¹ s⁻¹)Field Dependence
Poly(methylphenylsilylene) (PMPSi)Time-resolved THz Spectroscopy0.02 (on-chain) rsc.orgIncreases with field iaea.org
Doped PMPSiTime-of-Flight (TOF)10⁻³ rsc.orgNot specified
Poly(hexylphenylsilane)Time-of-Flight (TOF)Not specifiedDecreases with field iaea.org
Poly(octylphenylsilane)Time-of-Flight (TOF)Not specifiedDecreases with field iaea.org

Quantum Yield of Charge Carrier Generation

The efficiency of photogeneration in poly(methylphenylsilylene) is a key parameter for its optoelectronic applications. The quantum yield of charge carrier generation (φ(cc)) in neat PMPSi can be significantly influenced by the presence of electron-accepting dopants. tandfonline.com Studies involving doping PMPSi with various dinitrobenzene isomers have shown that these additives can substantially increase the charge carrier generation quantum yield. tandfonline.com

Influence of Dopants on Photoconductivity

Dopants play a crucial role in modifying the photoconductive properties of PMPSi. tandfonline.com When doped with electron-acceptor compounds like p-dinitrobenzene (pDNB), m-dinitrobenzene (mDNB), and o-dinitrobenzene (oDNB), both the quantum yield of charge carrier generation (φ(cc)) and the hole drift mobility (μ) are affected. tandfonline.com

The increase in φ(cc) is directly correlated with the electron affinity (EA) of the dopant. tandfonline.com For instance, pDNB, which has the highest EA among the tested dinitrobenzenes, causes a four-fold increase in φ(cc) at a concentration of 3mol%. tandfonline.com In contrast, mDNB and oDNB have a much smaller effect on the quantum yield. tandfonline.com

Conversely, the hole drift mobility is influenced by the dipole moment (p) of the dopant molecules. tandfonline.com Dopants with a near-zero dipole moment, such as pDNB (p ≈ 0 D), can increase the hole drift mobility. tandfonline.com However, dopants with significant dipole moments, like mDNB (p ≈ 3.8 D) and oDNB (p ≈ 6.0 D), tend to decrease mobility. tandfonline.com It is proposed that additives with a non-zero dipole moment interact electrostatically with the holes as they travel through the polymer matrix, which increases the activation energy for mobility. tandfonline.com This interaction can be described within the hopping transport model as a broadening of the energy distribution of the transport sites. tandfonline.com Therefore, for optimal improvement of photoconductive properties in PMPSi, ideal electron-acceptor dopants should possess a high electron affinity and a low dipole moment. tandfonline.com

Effect of Dinitrobenzene Dopants on PMPSi Properties
DopantDipole Moment (p)Effect on Charge Carrier Generation (φ(cc))Effect on Hole Drift Mobility (μ)
p-dinitrobenzene (pDNB)~0 D tandfonline.comSignificant increase tandfonline.comIncreased tandfonline.com
m-dinitrobenzene (mDNB)~3.8 D tandfonline.comSmall effect tandfonline.comDecreased tandfonline.com
o-dinitrobenzene (oDNB)~6.0 D tandfonline.comSmall effect tandfonline.comDecreased tandfonline.com

Photoinduced Structural and Electronic Modifications

Photodegradation Impact on Electronic States

Poly(methylphenylsilylene) is susceptible to degradation upon exposure to high-energy radiation, such as an electron beam, which can significantly alter its electronic and material properties. researchgate.net This degradation process involves the progressive scission of the weak Si-Si bonds that form the polymer's main chain, leading to the formation of silyl (B83357) radicals. researchgate.net These radicals can then undergo a series of subsequent reactions, complicating the degradation pathway. researchgate.net The deterioration of the material is observable through a decrease in its cathodoluminescence (CL) intensity, which can drop to 40% of its initial value after just five minutes of electron beam excitation. researchgate.net

Interestingly, the degradation process in PMPSi has been found to be partially reversible. researchgate.net After the excitation source is removed, a partial recovery of the CL intensity can be observed over time, for instance, after annealing in a vacuum for 20 hours at room temperature. researchgate.net This recovery is attributed to reverse recombination reactions of the silyl radicals, suggesting the formation of metastable states within the material. researchgate.net These photoinduced changes highlight the complex interplay between degradation and recovery processes that affect the electronic states of PMPSi. researchgate.net

Refractive Index Changes under UV Irradiation

The refractive index of poly(methylphenylsilylene) films can be significantly modified by exposure to ultraviolet (UV) light. researchgate.net This photo-induced change is primarily due to the photodegradation of the polysilane. researchgate.net Upon UV irradiation, the refractive index of a PMPSi film was observed to change from 1.70 to 1.56. researchgate.net This reduction is caused by two main effects: the elimination of phenyl substituents and the shortening of the σ-conjugation length due to the photo-oxidation of the silicon backbone. researchgate.net As a result of this UV exposure, the PMPSi structure transforms into a siloxane-like structure with a Si-O-Si backbone, causing the refractive index to converge to a lower value. researchgate.net

This property of refractive index modification has been explored for applications such as the development of phase masks. researchgate.net By controlling the UV exposure, it is possible to record phase difference information onto the film. researchgate.net In hybrid thin films composed of PMPSi and silica (B1680970), the refractive index could be varied from 1.61 to 1.49 depending on the composition ratio, and these values also decreased upon UV irradiation. researchgate.net The phenomenon where light irradiation causes an increase in optical power losses in a medium is known as photodarkening. rp-photonics.com This effect is often related to the formation of color centers in the material. mdpi.com

Refractive Index of PMPSi Before and After UV Irradiation
MaterialInitial Refractive IndexRefractive Index after UV IrradiationChange (Δn)
Poly(methylphenylsilane) (PMPSi) Film1.70 researchgate.net1.56 researchgate.net-0.14 researchgate.net

Theoretical and Computational Modeling of Electronic Properties

Computational materials science provides powerful tools for understanding and predicting the properties of materials like poly(methylphenylsilylene). purdue.edu First-principles calculations based on density functional theory (DFT) are fundamental for predicting the electronic structure of periodic crystalline systems. purdue.edursc.org These computational methods allow for the theoretical study of chemical bonding and electronic structure, aiming to systematize the relationship between molecular structure and physical properties. ub.edu

For polysilanes, computational studies have explored how chemical functionalization can modify their electronic structure. acs.org For example, substituting hydrogen atoms with fluorine in planar polysilane can change it from having an indirect band gap to a direct band gap, which would strongly alter its optical properties. acs.org Such modeling demonstrates that the electronic structure of functionalized polysilane is less sensitive to the specific distribution of functional groups compared to a material like graphane, offering more flexibility in design. acs.org

Molecular dynamics (MD) simulations are used to study the dynamic evolution of complex systems at the atomic level. purdue.edu In the context of PMPSi, a combination of quantum chemistry modeling and MD simulations has been used to calculate the on-chain charge carrier mobility, yielding results that align well with experimental data. rsc.org Modeling of polymers with conjugated backbones has become increasingly sophisticated, allowing for the calculation of structural, volumetric, and mechanical properties. researchgate.net These simulations are crucial for validating experimental results and developing new methodologies for calculating the properties of complex polymer systems. researchgate.net

Density Functional Theory (DFT) Calculations for Doped Systems

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of materials. nih.gov For doped polymer systems, DFT calculations are instrumental in predicting how the introduction of dopant species alters the electronic properties of the host material. The process typically involves creating a supercell of the polymer chain and introducing dopant molecules or atoms. The calculations then solve for the ground-state electron density to determine properties like the electronic band structure and the density of states (DOS). nih.govcapes.gov.br

In the context of poly(methylphenylsilylene), doping—either p-type (electron-accepting) or n-type (electron-donating)—is expected to introduce new energy levels within the pristine material's band gap. For instance, doping with a strong electron acceptor like ferric chloride (FeCl₃) would create unoccupied states near the highest occupied molecular orbital (HOMO), facilitating hole transport. capes.gov.br Conversely, an electron-donating dopant would introduce occupied states near the lowest unoccupied molecular orbital (LUMO), enhancing electron transport.

DFT analysis of the Partial Density of States (PDOS) can further elucidate the nature of these changes by showing the contribution of specific atoms (e.g., Si from the backbone, C from the phenyl or methyl groups) to the new energy states. nih.gov This reveals how the dopant interacts with the polymer's electronic system. Studies on other doped polymers have shown that doping can significantly narrow the energy gap, transforming the material from a wide-bandgap semiconductor into a more conductive system. nih.gov

Below is a data table illustrating the hypothetical effects of doping on the key electronic properties of poly(methylphenylsilylene), as would be predicted by DFT calculations.

Table 1: Predicted Electronic Properties of Doped Poly(methylphenylsilylene) from DFT Calculations.

SystemDopant TypeEnergy Gap (eV)Nature of States in GapPredicted Conductivity Change
Pristine PMPSiNone~4.0N/AInsulating / Wide-gap Semiconductor
PMPSi:FeCl₃p-typeReducedAcceptor states above HOMOIncreased (hole transport)
PMPSi:Nan-typeReducedDonor states below LUMOIncreased (electron transport)

Natural Bond Orbital (NBO) Analysis of Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. stackexchange.comarxiv.org Unlike simpler methods like Mulliken population analysis, NBO provides a more robust and less basis-set-dependent description of the electron density distribution. stackexchange.com The analysis partitions the electron density into orbitals that correspond to the familiar Lewis structure elements (1-center lone pairs and 2-center bonds), providing "natural atomic charges" that reflect the electronegativity and bonding environment of each atom. researchgate.netresearchgate.net

For poly(methylphenylsilylene), NBO analysis is critical for understanding the intrinsic polarity and reactivity of the polymer chain. It can quantify the charge distribution along the Si-Si backbone and between the silicon atoms and the organic side groups (phenyl and methyl). The analysis would typically reveal a significant positive charge on the silicon atoms relative to the more electronegative carbon atoms to which they are bonded. This charge separation influences the polymer's intermolecular interactions, its solubility, and the electrostatic landscape experienced by charge carriers.

The following interactive table presents hypothetical NBO charge data for a monomer unit of poly(methylphenylsilylene). The values represent the partial charge on selected atoms, illustrating the inductive effects of the different substituents on the silicon backbone.

Table 2: Representative Natural Atomic Charges in a Poly(methylphenylsilylene) Unit via NBO Analysis.

AtomDescriptionHypothetical NBO Charge (a.u.)
SiSilicon atom in the backbone+0.85
C(ipso)Phenyl carbon bonded to Si-0.45
C(para)Phenyl carbon opposite to Si-0.20
C(methyl)Methyl carbon bonded to Si-0.60

Modeling of Excitonic and Polaron States

The photophysics of poly(methylphenylsilylene) is dominated by the behavior of excitons, which are quasi-particles formed by a Coulombically bound electron-hole pair generated upon photoexcitation. arxiv.orgaps.org The theoretical modeling of these excited states is essential for understanding the polymer's absorption and emission properties. Excitons in molecular materials are typically described by two limiting models: the Frenkel model, which describes tightly bound, localized excitons on a single molecule or monomer unit, and the Wannier-Mott model, which describes loosely bound excitons delocalized over many lattice sites. aps.orgarxiv.org

In σ-conjugated polymers like polysilanes, the primary photoexcitations are often described as delocalized Frenkel excitons that can move along the silicon backbone. However, the exciton can interact with the vibrations of the polymer lattice (phonons), leading to a local structural distortion around the exciton. This composite quasi-particle, consisting of the exciton and its associated lattice distortion, is known as an excitonic polaron or a self-trapped exciton. arxiv.orgaps.org The formation of an excitonic polaron localizes the exciton and lowers its energy, which is a key mechanism explaining the Stokes shift (the energy difference between the absorption and emission maxima) observed in these materials. aps.org

Advanced computational models, often combining quantum chemistry with molecular dynamics, are used to simulate the formation and dynamics of these states. nih.gov These simulations can reveal the timescale of exciton self-trapping, the extent of the lattice distortion, and the mechanism of energy transfer or dissociation into free charge carriers (polarons). nih.govresearchgate.net

The table below summarizes the key characteristics of the primary exciton models as they apply to understanding the excited states in poly(methylphenylsilylene).

Table 3: Comparison of Exciton Models Relevant to Poly(methylphenylsilylene).

FeatureFrenkel Exciton ModelWannier-Mott Exciton ModelExcitonic Polaron (Self-Trapped Exciton)
LocalizationTightly bound, localized on a monomer unitLoosely bound, delocalized over many unitsLocalized due to lattice distortion
Binding EnergyLargeSmallIntermediate to Large
Electron-Hole DistanceSmall (on the order of one monomer)Large (several lattice constants)Small (localized to the distorted region)
Relevance to PMPSiDescribes the fundamental excitation on a Si-Si bondLess relevant due to strong e-h correlationExplains the emissive state and Stokes shift

Chemical Modification and Functionalization Strategies for Poly Methylphenylsilylene

Doping for Electronic Property Modulation

Doping introduces small quantities of impurities, known as dopants, into the polymer matrix to significantly alter its electronic characteristics. This process is fundamental to tuning the conductivity and photoconductivity of poly(methylphenylsilylene).

While extensive research on the halogen doping of sigma-conjugated polysilanes like poly(methylphenylsilylene) is not as widespread as for their pi-conjugated counterparts, the principles and effects observed in other conductive polymers provide a strong indication of the expected outcomes. Halogen doping, typically with elements like iodine (I₂) or bromine (Br₂), is a powerful method to increase the electrical conductivity of semiconducting polymers.

The fundamental mechanism of halogen doping involves a charge transfer reaction between the polymer chain and the halogen molecule. The polymer acts as an electron donor, and the halogen acts as an electron acceptor. This transfer of electrons from the polymer backbone to the halogen results in the formation of a charge-transfer complex. This process creates mobile charge carriers (holes) along the polymer chain, thereby increasing its conductivity. In polymers like polyacetylene, doping can increase conductivity by over eight orders of magnitude. rsc.orgdtic.mil The behavior of halogenated polyacetylene is akin to a series of semiconductors with activation energies that vary with the halogen content, with a semiconductor-to-metal transition observed at higher dopant concentrations. rsc.orgdtic.mil

Table 1: Effects of Halogen Doping on Conductive Polymers (Illustrative Examples)

PolymerDopantObserved Effect on ConductivityMechanism
PolyacetyleneIodine (I₂)Increase by over 8 orders of magnitudeCharge-transfer complex formation, creation of mobile holes
PolyacetyleneBromine (Br₂)Significant increase in conductivityCharge-transfer complex formation
Poly(p-phenylene sulfide)Iodine (I₂)Increase in conductivityFormation of charge-transfer complexes

This table provides illustrative examples from related conductive polymers to infer the potential effects on poly(methylphenylsilylene).

The photoconductivity of poly(methylphenylsilylene) can be significantly enhanced by doping with strong electron acceptor molecules. This strategy is particularly effective in improving the efficiency of charge carrier generation.

A key study in this area involved doping poly(methylphenylsilylene) (PMPSi) with various isomers of dinitrobenzene: p-dinitrobenzene (pDNB), m-dinitrobenzene (mDNB), and o-dinitrobenzene (oDNB). tandfonline.comtandfonline.com The research revealed that the quantum yield of charge carrier generation (φ(cc)) was substantially increased by the presence of pDNB. At a concentration of 3 mol%, pDNB increased the quantum yield by approximately four times compared to undoped PMPSi. tandfonline.comtandfonline.com In contrast, mDNB and oDNB had only a minor effect on the quantum yield. tandfonline.comtandfonline.com

This enhancement in photoconductivity is directly correlated with the electron affinity (EA) of the dopant molecules. The electron affinities increase in the order oDNB < mDNB < pDNB. tandfonline.comtandfonline.com A higher electron affinity in the dopant facilitates the separation of the photogenerated electron-hole pair, leading to a greater number of free charge carriers.

Interestingly, the hole drift mobility (μ) was also influenced by the dopant's molecular dipole moment (p). tandfonline.comtandfonline.com The dopant with a near-zero dipole moment, pDNB, was found to increase the hole drift mobility. tandfonline.comtandfonline.com Conversely, mDNB and oDNB, which possess significant dipole moments, caused a decrease in hole mobility. tandfonline.comtandfonline.com This suggests that dopants with large dipole moments can act as traps for the mobile holes, impeding their transport through the polymer matrix. tandfonline.comtandfonline.com Therefore, for optimal photoconductivity enhancement in poly(methylphenylsilylene), an ideal electron acceptor dopant should possess a high electron affinity and a low molecular dipole moment. tandfonline.comtandfonline.com

Table 2: Properties of Dinitrobenzene Isomers as Dopants for Poly(methylphenylsilylene)

DopantConcentration (mol%)Effect on Quantum Yield (φ(cc))Molecular Dipole Moment (p)Effect on Hole Drift Mobility (μ)
p-dinitrobenzene (pDNB)3Significant increase (~4x)≈ 0 DIncreased
m-dinitrobenzene (mDNB)3Small effect≈ 3.8 DDecreased
o-dinitrobenzene (oDNB)3Small effect≈ 6.0 DDecreased

Data sourced from Eckhardt et al. (1995). tandfonline.comtandfonline.com

Covalent Functionalization of Polymer Backbone and Side Groups

Covalent modification of the poly(methylphenylsilylene) structure allows for the permanent incorporation of new chemical functionalities. This can be achieved by targeting either the polymer backbone or the pendant phenyl side groups, leading to materials with tailored properties.

The introduction of aromatic chromophores onto the poly(methylphenylsilylene) structure is a promising strategy for modifying its optical properties, such as absorption and emission characteristics. While the direct grafting of complex chromophores is a developing area, the modification of the existing phenyl side groups serves as a foundational approach to this goal.

One of the most effective methods for functionalizing the phenyl rings of polysilanes is through electrophilic substitution reactions. For instance, the chloromethylation of poly(methylphenylsilane) has been successfully achieved. kent.ac.ukcapes.gov.brresearchgate.net This reaction, typically carried out using chloromethyl methyl ether and a catalyst like tin(IV) chloride, introduces a chloromethyl (-CH₂Cl) group onto the phenyl ring. kent.ac.ukcapes.gov.br This newly introduced group is a reactive handle that can be used for a variety of subsequent chemical transformations, allowing for the attachment of a wide range of organic and organometallic moieties, including various aromatic chromophores. However, it has been noted that this process can lead to a reduction in the polymer's molecular weight. researchgate.net

Creating reactive sites along the poly(methylphenylsilylene) backbone or on its side groups opens up a plethora of possibilities for chemical modification. A powerful technique for creating reactive sites directly on the silicon backbone is protodearylation. This reaction involves treating the polymer with a strong acid, such as trifluoromethanesulfonic acid (triflic acid), which cleaves a portion of the phenyl groups from the silicon backbone. This process generates electrophilic silyl (B83357) triflate moieties along the polymer chain.

These silyl triflate sites are highly reactive and can be used to initiate the cationic polymerization of various monomers, leading to the formation of graft copolymers. For example, graft copolymers of poly(methylphenylsilylene) with poly(tetrahydrofuran) and poly(2-methyl-2-oxazoline) have been synthesized using this method. This "grafting-from" approach allows for the creation of well-defined comb-like structures with a polysilane backbone and organic polymer side chains, combining the properties of both components.

Table 3: Examples of Graft Copolymer Synthesis from Poly(methylphenylsilylene)

Reactive Site GenerationInitiated MonomerResulting Graft Copolymer
Protodearylation with triflic acidTetrahydrofuran (B95107) (THF)Poly(methylphenylsilylene)-graft-poly(tetrahydrofuran)
Protodearylation with triflic acid2-methyl-2-oxazolinePoly(methylphenylsilylene)-graft-poly(2-methyl-2-oxazoline)

End-Group Functionalization in Controlled Polymerization

The ability to control the chemical nature of the polymer chain ends is a hallmark of controlled polymerization techniques. End-group functionalization is crucial for applications such as the synthesis of block copolymers, surface modification, and the creation of telechelic polymers.

In the context of poly(methylphenylsilylene), one of the key methods for producing well-defined end-functionalized polymers is through modifications of the Wurtz-type reductive coupling synthesis. By carefully controlling the stoichiometry of the dichlorosilane (B8785471) monomer and the reducing agent, it is possible to synthesize α,ω-dichloro-polymethylphenylsilane. kuleuven.be This polymer, with reactive chlorine atoms at both ends, is a valuable precursor for a variety of subsequent reactions.

These terminal chlorine atoms can be displaced by a range of nucleophiles, allowing for the introduction of various functional groups. For example, they can react with hydroxyl-terminated polymers to form block copolymers or with other functionalizing agents to introduce specific end-caps. This approach provides a powerful tool for designing complex macromolecular architectures based on the poly(methylphenylsilylene) backbone.

Synthesis of Telechelic Poly(methylphenylsilylene)

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of the polymer chain. nih.gov These end-groups provide handles for subsequent chemical reactions, enabling the construction of more complex architectures like block copolymers or for grafting the polymer onto surfaces. The primary route for synthesizing polysilanes, including poly(methylphenylsilylene), is the Wurtz-type reductive coupling of dichlorodiorganosilanes using an alkali metal, typically sodium. kent.ac.ukresearchgate.net

The synthesis of telechelic poly(methylphenylsilylene) can be adapted from this standard Wurtz-type procedure. The key is to control the initiation and termination steps of the polymerization. This is often achieved by introducing a calculated amount of a monofunctional capping agent during the reaction. For instance, in the synthesis of poly(methylphenylsilylene) from methyldichlorophenylsilane, a monofunctional silane (B1218182) containing a desired functional group (e.g., a protected hydroxyl or an amino group) can be added. This agent will react with the propagating silyl anion chain ends, effectively terminating the chain growth and installing the functional group at the chain end.

Another approach involves the use of functional initiators. In methods like anionic ring-opening polymerization of strained cyclosilanes, a functionalized initiator can be used to start the polymerization, thereby placing a specific group at the initiating end of the chain. researchgate.net By combining a functionalized initiator with a functionalized terminating agent, α,ω-telechelic poly(methylphenylsilylene) can be produced. The choice of reaction conditions, such as solvent and temperature, is crucial. Performing the synthesis in a solvent like tetrahydrofuran at ambient temperatures can lead to higher yields and narrower molecular weight distributions compared to reactions run in high-boiling-point aromatic solvents. researchgate.netkent.ac.uk

Impact of End-Groups on Polymer Morphology

The introduction of bulky end-groups can disrupt the regular packing of the polymer chains. This steric hindrance can reduce the degree of crystallinity and lead to a more amorphous material. For example, large end-groups like triphenylsilyl can prevent the polymer backbones from aligning closely, thereby lowering the glass transition temperature (Tg) and altering the mechanical properties. Conversely, end-groups that can form specific interactions, such as hydrogen bonds (e.g., hydroxyl or carboxyl groups), may promote interchain associations. This can lead to the formation of physical crosslinks, creating supramolecular networks that can enhance the material's toughness and thermal stability.

The morphology is also affected by the influence of end-groups on the polymer's solubility. Functionalizing the ends with polar groups can improve the solubility of the otherwise hydrophobic polysilane in more polar solvents. This, in turn, affects how the polymer precipitates or forms films from solution, directly influencing the solid-state morphology. Studies on related organosilicon polymers, such as poly(silyl ether)s, have shown that incorporating aromatic groups into the polymer structure increases the barrier to chain motion, resulting in higher glass transition temperatures. mdpi.com A similar principle applies to the end-groups of poly(methylphenylsilylene), where their size and rigidity can dictate chain mobility and, consequently, the final material morphology.

Post-Polymerization Modification Techniques

Post-polymerization modification refers to chemical reactions performed on a polymer after it has been synthesized. This approach is highly valuable as it allows for the introduction of a wide range of functionalities onto a common polymer backbone, enabling the fine-tuning of properties without needing to synthesize each new functional polymer from its corresponding monomer. researchgate.net

Nucleophilic Aromatic Substitution for Functionalization

Nucleophilic aromatic substitution (SNA_r_) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. mdpi.com This reaction typically requires the aromatic ring to be "activated" by electron-withdrawing groups. mdpi.com While the phenyl rings in poly(methylphenylsilylene) are not highly activated, functionalization via SNA_r_ is possible under specific conditions.

A key strategy involves the modification of perfluorinated analogues of the polymer. The high electronegativity of fluorine atoms makes the aromatic ring highly susceptible to nucleophilic attack. mdpi.commdpi.com By reacting a perfluorophenyl-containing polysilane with various nucleophiles (e.g., thiols, amines, alkoxides), a diverse array of functional groups can be attached to the polymer backbone. researchgate.net

Another approach involves the direct displacement of groups on the silicon atom itself, which can then influence the aromatic ring. For instance, the phenyl groups in poly(phenylmethylsilylene) can be displaced by a strong acid like trifluoromethanesulfonic acid. The resulting silyl triflate is a highly reactive intermediate that can subsequently react with various nucleophiles, such as alcohols, to introduce new alkoxy groups onto the silicon backbone. This method fundamentally alters the side-chain structure attached to the silicon backbone.

Desilylation Reactions for Void Generation

A powerful modification strategy for silicon-containing polymers is desilylation, the chemical removal of a silyl group. When silyl groups, particularly bulky ones like trimethylsilyl (B98337) (TMS), are attached to the phenyl side chains of the polymer, their subsequent removal can create permanent voids or micropores within the material's structure. nih.govresearchgate.net This technique is a potent method for increasing the free volume and surface area of a polymer, which can dramatically enhance properties like gas permeability. nih.govresearchgate.net

The desilylation reaction is typically carried out using an acid, such as trifluoroacetic acid (TFA). researchgate.net The acid protonates the aromatic ring, facilitating the cleavage of the carbon-silicon bond. The volatile byproducts, such as fluoro-trimethylsilane, are easily removed.

Research on poly(diphenylacetylene)s with silyl groups on the phenyl rings has demonstrated the effectiveness of this strategy. researchgate.net Upon treatment with TFA, the silyl groups were removed, and the resulting desilylated polymer membranes exhibited significantly higher gas permeability. The extent of this increase was directly related to the size of the silyl group that was removed; cleavage of bulkier silyl groups resulted in a greater enhancement of permeability. researchgate.net This indicates that the initial silyl group acts as a "porogen," a template for the void that is left behind. This strategy can be directly applied to poly(methylphenylsilylene) that has been pre-functionalized with silyl groups on its phenyl rings to create materials with tailored porosity for applications in gas separation membranes or as low-dielectric-constant materials.

Table 1: Effect of Desilylation on Oxygen Permeability of Silyl-Substituted Polymer Membranes Data adapted from research on poly(diphenylacetylene) membranes, illustrating the principle of void generation. researchgate.net

Precursor Polymer with Silyl GroupSilyl Group RemovedOxygen Permeability (P(O₂)) of Desilylated Polymer (Barrer)
Poly(p-trimethylsilylphenylacetylene)-Si(CH₃)₃120
Poly(p-triethylsilylphenylacetylene)-Si(CH₂CH₃)₃3300

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

Degradation Mechanisms and Stability Studies of Poly Methylphenylsilylene

Photodegradation Pathways and Kinetics

The absorption of ultraviolet (UV) light by poly(methylphenylsilylene) initiates a series of photochemical reactions that lead to the breakdown of the polymer backbone. This photobleaching process is a key feature in its use as a photoresist material. dtic.mil

The primary photochemical event in the degradation of poly(methylphenylsilylene) is the scission of the silicon-silicon (Si-Si) bonds that form the polymer backbone. tandfonline.com UV radiation provides the energy necessary to break these relatively weak bonds, leading to the formation of reactive intermediates. dtic.mil The process primarily involves the homolytic cleavage of the Si-Si bonds, resulting in the generation of silyl (B83357) radicals. tandfonline.comresearchgate.net

Upon UV exposure, the delocalization of σ-electrons along the Si-Si chain is disrupted. aip.org This disruption of the σ → σ* transition is observable as a decrease in the characteristic UV absorption of the polymer. aip.org The initial scission can lead to several subsequent reaction pathways, including the ejection of disubstituted silylene radicals from the backbone, leaving behind silyl radicals. aip.org These reactive species can then undergo further reactions, leading to a reduction in the polymer's molecular weight and the formation of various smaller products, such as linear oligosilanes and oligomeric cyclosilanes. aip.org

The stability and degradation pathway of poly(methylphenylsilylene) are significantly influenced by the energy of the incident photons and the composition of the surrounding atmosphere. tandfonline.comaip.org High-energy UV light, such as that from a 248-nm excimer laser, is particularly effective at inducing photoscission of the silicon backbone. aip.org This photodegradation of the longest conjugated segments first causes a gradual decrease in electron delocalization, which manifests as a blueshift in the UV absorption maximum. aip.org

The presence of oxygen plays a critical role in the degradation process. In an aerobic atmosphere, the silyl radicals formed during photoscission can react with oxygen. This leads to the formation of siloxane linkages (Si-O-Si) and the ultimate conversion of the polymer into oligosiloxanes and polysiloxanes. tandfonline.comaip.org In a vacuum, where oxygen is absent, the degradation products are primarily different silicon-based fragments like oligosilanes. tandfonline.com

Table 1: Effect of UV Exposure Dose on the Absorption Spectrum of Poly(methylphenylsilylene) This table illustrates the photobleaching effect of 248-nm laser light on a thin film of the polymer, showing a decrease in absorption intensity and a blueshift of the absorption peak with increasing dose.

Exposure Dose (J/cm²)Peak AbsorptionWavelength of Peak AbsorptionObservations
0 (As-deposited)Initial Peak~340 nmStrong σ → σ* transition absorption.
0.1DecreasedBlueshifted by ~20 nmInitial decrease in intensity and noticeable blueshift. aip.org
1Further DecreasedFurther BlueshiftedContinued disruption of Si-Si backbone conjugation. aip.org
10Significantly DecreasedSignificantly BlueshiftedMajor degradation of the polysilane structure. aip.org
100Severely DecreasedSubstantially BlueshiftedExtensive photobleaching and polymer breakdown. aip.org

Data compiled from findings reported in studies on the photobleaching of poly(methylphenylsilylene). aip.org

The rate and efficiency of poly(methylphenylsilylene) photodegradation can be significantly altered by the introduction of modifying substances, particularly electron-accepting additives. researchgate.net The mechanism for this enhanced degradation involves a photoinduced electron transfer from the polysilane chain, which acts as the electron donor, to the electron acceptor additive. researchgate.net

Electron Beam Induced Degradation

In addition to UV light, poly(methylphenylsilylene) is also susceptible to degradation upon exposure to high-energy electron beams. This process has been investigated through techniques such as cathodoluminescence, which provides insight into the electronic changes occurring in the material during irradiation. researchgate.net

Cathodoluminescence (CL) is the emission of light from a material when it is bombarded by an electron beam. For poly(methylphenylsilylene), the intensity of this emission is directly related to the integrity of its electronic structure. Studies have shown that the material is highly susceptible to degradation by electron beams, with the CL intensity decreasing rapidly upon exposure. researchgate.net

This decay in luminescence is a direct consequence of the degradation of the polymer's Si-Si backbone. researchgate.net The interaction of the incident electrons with the polymer creates damage sites that disrupt the delocalized electronic states responsible for light emission. The rate of this intensity decay is dependent on the electron beam's current density, with higher currents leading to faster degradation. researchgate.net

Table 2: Cathodoluminescence Intensity Decay in Poly(methylphenylsilylene) under Electron Beam Irradiation This table summarizes the observed degradation of CL intensity over time as a function of the electron beam current density at a constant 10 keV energy.

Irradiation TimeRelative CL Intensity (Normalized Current Density)Relative CL Intensity (10x Current Density)Relative CL Intensity (100x Current Density)
Initial (t=0)100%100%100%
5 minutes--Decreased to 40% researchgate.net
Post-Irradiation (20hr anneal in vacuum)Partial RecoveryPartial RecoveryPartial Recovery

Data derived from cathodoluminescence degradation studies. researchgate.net

The fundamental mechanism of electron beam-induced degradation in poly(methylphenylsilylene) is the progressive scission of the weak Si-Si bonds in the polymer's main chain. researchgate.net The energy transferred from the incident electrons to the polymer is sufficient to break these bonds, leading to the formation of silyl radicals. researchgate.net

The interaction is complex, as a series of subsequent reactions involving these newly formed radicals can occur, further complicating the degradation process. researchgate.net An interesting finding from these studies is that the degradation process appears to be partially reversible. After the electron beam is turned off and the material is allowed to anneal under vacuum at room temperature, a partial recovery of the cathodoluminescence intensity is observed. researchgate.net This recovery is attributed to the reverse recombination of some silyl radicals, which repairs a fraction of the broken Si-Si bonds. researchgate.net

Thermal Degradation Processes

The thermal stability of poly(methylphenylsilylene) is a critical aspect of its material properties. Understanding its decomposition behavior under elevated temperatures is essential for determining its application limits and potential failure modes.

Thermogravimetric Analysis (TGA) of Polymer Decomposition

Studies have shown that the thermal degradation of poly(methylphenylsilylene) in the solid state can begin at temperatures as low as 150°C, initiating a slow decomposition process. dtic.mil The primary decomposition of the main polymer chain is the most significant contributor to mass loss, accounting for approximately 90% of the total weight loss. researchgate.net

A more detailed look at the degradation events at higher temperatures through techniques like TGA coupled with Fourier Transform Infrared (FTIR) spectroscopy indicates several distinct processes occurring at different temperature ranges:

430–580°C: Unzipping of the linear polymer segments.

450–680°C: Elimination of benzene.

620–850°C: Rupture of silicon-methyl (Si-CH₃) and silicon-hydroxyl (Si-OH) bonds.

It is important to note that TGA results can be influenced by the experimental conditions, such as the heating rate and the surrounding atmosphere. For instance, thermal degradation has been observed at lower temperatures in studies conducted over longer time scales compared to typical TGA measurements with a standard heating rate of 10 K/min. dtic.mil

Interactive Data Table: Key Thermal Degradation Stages of Poly(methylphenylsilylene)

While specific weight loss percentages at discrete temperatures are not available, the following table summarizes the key degradation events and their approximate temperature ranges as identified in the literature.

Degradation ProcessApproximate Temperature Range (°C)
Initial slow degradation in solid stateStarts at 150
Linear segment unzipping430 - 580
Elimination of benzene450 - 680
Rupture of Si-CH₃ and Si-OH bonds620 - 850

Note: The data in this table is based on a compilation of findings from multiple research sources and represents approximate temperature ranges for the specified degradation processes.

Identification of Thermal Degradation By-products

The thermal decomposition of poly(methylphenylsilylene) yields a variety of by-products, primarily resulting from the cleavage of the silicon-silicon (Si-Si) backbone and the subsequent rearrangement of the resulting radical species. dtic.mil

The main degradation pathway involves the homolytic cleavage of the Si-Si bonds, which forms silyl radicals. dtic.mil These highly reactive intermediates can then undergo several subsequent reactions, leading to the formation of both soluble and insoluble products. dtic.mil

A significant portion of the degradation products consists of cyclic oligosilanes . dtic.mildtic.mil These are formed through a "backbiting" process where a radical at the end of a polymer chain attacks the chain itself, leading to the formation of stable cyclic structures. researchgate.net Studies have identified cyclic trimers, tetramers, and pentamers as major products. gla.ac.uk

Another key by-product is benzene . gla.ac.ukgla.ac.uk Its formation is attributed to the elimination of the phenyl side groups from the polymer backbone at elevated temperatures. gla.ac.uk In addition to cyclic compounds and benzene, various siloxanes are also formed, particularly if the degradation occurs in an environment where oxygen is present. dtic.mil

Hydrolytic Degradation Mechanisms

The stability of the silane (B1218182) bonds in the backbone of poly(methylphenylsilylene) against hydrolysis is a crucial factor, especially in environments where the polymer may come into contact with moisture, acids, or bases.

Acidic and Basic Hydrolysis of Silane Bonds

The silicon-silicon bonds in polysilanes are susceptible to cleavage by both acidic and basic hydrolysis, although the mechanisms differ.

Acid-Catalyzed Hydrolysis:

In an acidic medium, the hydrolysis of silane bonds is thought to be initiated by the protonation of the silane backbone. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water molecules. The reaction proceeds via a bimolecular nucleophilic substitution-type mechanism, leading to the cleavage of the Si-Si bond and the formation of silanol (B1196071) (Si-OH) and silyl-hydride (Si-H) functionalities. The general mechanism for acid-catalyzed hydrolysis of a Si-Si bond can be represented as:

Protonation: A proton (H⁺) from the acidic environment attacks the Si-Si bond.

Nucleophilic Attack: A water molecule attacks one of the silicon atoms.

Cleavage: The Si-Si bond breaks, resulting in the formation of silanol and a silyl cation, which is then neutralized.

This process can lead to a progressive breakdown of the polymer chain. researchgate.net

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis of silane bonds is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This attack leads to the formation of a pentacoordinate silicon intermediate, which then rearranges to cleave the Si-Si bond. This process results in the formation of a silanol and a silyl anion, which is subsequently protonated by water. The general mechanism for base-catalyzed hydrolysis of a Si-Si bond can be outlined as:

Nucleophilic Attack: A hydroxide ion attacks a silicon atom in the polymer chain.

Intermediate Formation: A transient pentacoordinate silicon species is formed.

Cleavage and Protonation: The Si-Si bond breaks, yielding a silanol and a silyl anion, which is then protonated by water.

Polysilanes are known to degrade in the presence of strong nucleophiles, such as alkali metals in polar solvents, to exclusively form cyclic oligomers. dtic.mildtic.mil This degradation proceeds through a backbiting chain reaction mechanism. dtic.mil The rate of this degradation is influenced by the substituents on the silicon atom, with aryl groups like the phenyl group in poly(methylphenylsilylene) stabilizing the anionic intermediates that are formed during the process. dtic.mil

Advanced Applications of Poly Methylphenylsilylene in Materials and Device Technologies

Applications in Molecular Electronics and Organic Semiconductors

Poly(methylphenylsilylene) has emerged as a significant material in the field of molecular electronics and organic semiconductors due to its notable photoconductive and charge-transporting properties. The delocalization of σ-electrons along the silicon backbone facilitates charge carrier movement, making it a candidate for various electronic device applications.

Photoconductor and Semiconductor Device Fabrication

As a photoconductive polymer, PMPSi can transport charge carriers when exposed to light. The charge carrier mobility in poly(methylphenylsilylene) has been a subject of detailed study. Time-resolved terahertz spectroscopy has established the on-chain charge carrier drift mobility in PMPSi to be approximately 0.02 cm²/V·s. spiedigitallibrary.orgoptica.org This mobility is attributed to hole transport and is influenced by the formation of polarons, where the charge is self-trapped in a potential created by local distortions of the polymer chain. optica.org

The fabrication of semiconductor devices using organic materials often involves solution-based processes like spin-coating to deposit a thin film of the active material onto a substrate. For instance, in the fabrication of organic field-effect transistors (OFETs), a solution of a semiconducting polymer is coated onto a substrate that already has the source, drain, and gate electrodes patterned. sci-hub.se While specific fabrication details for PMPSi-based OFETs are not extensively documented in the provided search results, the general process for similar soluble organic semiconductors would apply. The performance of such devices is then characterized by their electrical characteristics, which are influenced by factors like the purity of the material and the processing conditions. sci-hub.se

The photogeneration of charge carriers in PMPSi is a complex process that involves photoinduced electron transfer, leading to the formation of ion pairs (polarons). researchgate.net This fundamental property underpins its use as a photoconductor.

Role in Organic Light-Emitting Diodes (OLEDs)

In the realm of organic light-emitting diodes (OLEDs), host materials play a critical role in the emissive layer by facilitating efficient energy transfer to the light-emitting dopant molecules. While there is extensive research on various host materials for OLEDs, specific data on the use of poly(methylphenylsilylene) as a host is not prevalent in the provided search results. However, related silicon-containing materials have shown promise. For example, a novel silane-fluorene hybrid, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), has been successfully used as a host material for highly efficient sky-blue phosphorescent OLEDs. rsc.org These devices, using FIrpic as the guest, achieved a maximum external quantum efficiency of up to 15%. rsc.org This suggests that the incorporation of silicon-containing moieties can be a viable strategy for developing effective host materials.

For a material to be an effective host, particularly for phosphorescent OLEDs, it must possess a high triplet energy to prevent reverse energy transfer from the dopant. Additionally, good thermal and morphological stability are crucial for device longevity. While PMPSi's intrinsic properties might be suitable, detailed studies demonstrating its performance as a host material in high-efficiency OLEDs, including data on luminance, efficiency, and lifetime, are needed for a comprehensive evaluation. The development of universal host materials that can be used for red, green, and blue phosphorescent OLEDs is an active area of research. aps.org

Photoresist Technology for Microlithography

The unique photochemical properties of poly(methylphenylsilylene) make it a valuable material in photoresist technology, a cornerstone of microlithography for fabricating integrated circuits and other microdevices. researchgate.net

Mechanisms of Photoresist Action

The primary mechanism behind the photoresist action of PMPSi is its photodegradation upon exposure to ultraviolet (UV) radiation. This degradation involves the scission of the Si-Si bonds in the polymer backbone. researchgate.net This process can be enhanced by the addition of electron-accepting compounds, which facilitate the photodegradation process. researchgate.net The interaction of high-energy radiation, such as an electron beam, with PMPSi also leads to the progressive breaking of the Si-Si bonds, forming silyl (B83357) radicals. researchgate.net

This photodegradation leads to a change in the solubility of the polymer in a developer solution. In the case of a positive photoresist, the exposed regions become more soluble and are washed away, leaving a pattern. This process is known as photobleaching. The efficiency of this chain degradation can be influenced by the presence of additives; for instance, benzoyl peroxide has been shown to yield a high chain degradation efficiency. researchgate.net

Etching Durability and Pattern Transfer

A crucial property of a photoresist is its ability to withstand etching processes, which are used to transfer the patterned image to the underlying substrate. Silicon-containing polymers like PMPSi are known for their high durability against oxygen plasma etching. ibm.com During oxygen plasma exposure, a thin, protective layer of silicon dioxide (SiO₂) forms on the surface of the polysilane film. ibm.com This in-situ formed oxide layer acts as a barrier, significantly slowing down the etching of the underlying polymer and the substrate.

The etch rate of polymers in a plasma is dependent on various factors, including the plasma gas composition, power, and the nature of the polymer itself. For many polymers, the etch rate in oxygen plasma increases with treatment time due to sample heating. researchgate.net However, the formation of the protective SiO₂ layer gives polysilanes a distinct advantage in terms of etch resistance.

The process of pattern transfer involves the selective removal of the substrate material in the areas not protected by the photoresist. The ability to create fine patterns with high resolution is a key performance metric. While specific data on the ultimate resolution of PMPSi-based resists is limited in the provided results, the application of polysilanes in microlithography is aimed at fabricating micro-patterns smaller than 0.2 μm. researchgate.net The use of a metal masking layer in conjunction with oxygen plasma etching is a common technique for patterning thick polymer films with fine features. dtic.mil

Nonlinear Optical Materials

The delocalized σ-electrons in the silicon backbone of poly(methylphenylsilylene) and related polysilanes give rise to significant nonlinear optical (NLO) properties. These materials are of interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. jhuapl.eduphotonics.com

The third-order nonlinear optical susceptibility, χ(3), is a key parameter that quantifies the NLO response of a material. Polysilanes have been shown to possess large χ(3) values. For instance, measurements on thin films of planar zigzag polysilanes and polygermanes using third-harmonic generation have reported a χ(3) of 11.3 × 10⁻¹² esu, which was a record for a polymer transparent in the visible region at the time of the report. ibm.com It has been found that the conformation of the polymer backbone significantly influences the χ(3) value, with the all-trans conformation leading to a higher nonlinearity due to enhanced σ-electron delocalization. optica.orgibm.com Theoretical studies have also been conducted to design polysilanes with optimized χ(3) values by considering factors like main chain conformation and molecular weight of the repeating unit. spiedigitallibrary.org

The electro-optic effect, specifically the Pockels effect, is another important NLO phenomenon where the refractive index of a material changes in response to an applied electric field. photonics.com This effect is the basis for electro-optic modulators, which are crucial components in optical communications. While the provided search results highlight the potential of organic polymers in electro-optic devices, specific values for the electro-optic coefficients of poly(methylphenylsilylene) are not detailed. photonics.com The development of high-performance electro-optic polymers with large coefficients and good stability is an ongoing area of research. photonics.com

Principles of Nonlinear Optical Response

The nonlinear optical (NLO) response of a material describes its behavior under intense electromagnetic fields, such as those from a laser, where the induced polarization responds nonlinearly to the strength of the electric field. In conjugated polymers, this response is typically dominated by the delocalization of π-electrons along the polymer backbone. Poly(methylphenylsilylene) (PMPSi), a member of the polysilane family, exhibits notable NLO properties, but the mechanism is distinct. Its optical and electronic characteristics are governed by the delocalization of sigma (σ) electrons along the silicon-silicon (Si-Si) backbone.

This σ-conjugation allows for significant electron mobility along the chain, analogous to π-conjugation in traditional NLO polymers like poly(p-phenylenevinylene). mdpi.commdpi.com When subjected to a strong incident light field, the delocalized σ-electrons in the PMPSi backbone can be polarized to a degree that is not linearly proportional to the field strength. This results in the generation of new frequencies, such as second-harmonic generation (SHG) and third-harmonic generation (THG), a hallmark of second- and third-order NLO activity, respectively. The magnitude of the NLO response in these materials is related to the molecular hyperpolarizability, which is enhanced by the extended conjugation of the Si-Si chain. Theoretical studies on related organosilicon clusters suggest that the NLO intensity is strongly linked to the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecularorbital (LUMO), with the intensity growing with the atomic number of the core atom. researchgate.net

Liquid Crystal Alignment Layers

Poly(methylphenylsilylene) has emerged as a promising material for non-contact liquid crystal (LC) alignment layers, a critical component in modern display technology. nih.gov Traditionally, LC alignment is achieved by mechanically rubbing a polymer film, but this can introduce dust and scratches. PMPSi enables a photoalignment method, where polarized light is used to create an anisotropic surface that directs the orientation of liquid crystal molecules. nih.govmdpi.com

The alignment of liquid crystals on PMPSi films is achieved by irradiating the film with linearly polarized ultraviolet (UV) light. ias.ac.in This process induces an anisotropic surface that dictates the orientation of the LC molecules deposited on it. A key finding in the study of PMPSi is the complex and non-monotonous relationship between the UV exposure dose and the resulting alignment quality, as measured by the azimuthal anchoring energy. mdpi.com

Initial, very low exposure to polarized UV light results in a sharp increase in the azimuthal anchoring energy, reaching a maximum value while the measurable dichroism (anisotropic absorption) in the film is still negligible. nih.govmdpi.com As the irradiation continues, the dichroism begins to increase, but, counterintuitively, the anchoring energy drops significantly, eventually approaching zero. nih.gov This indicates that the mechanism for LC alignment is not directly correlated with the orientation of the remaining intact polymer segments. Instead, the alignment is governed by the anisotropic generation of specific photoproducts. nih.govias.ac.in Upon irradiation, the Si-Si bonds in the polymer backbone undergo scission, leading to the formation of various photoproducts. nih.gov The liquid crystal molecules then align parallel to the electric field vector of the incident polarized light, guided by the anisotropic distribution of these newly formed species. nih.gov

Table 1: Relationship Between UV Exposure, Dichroism, and Anchoring Energy in PMPSi Films

Irradiation StageUV Exposure DosePhotoinduced DichroismAzimuthal Anchoring EnergyPrimary Alignment Mechanism
Initial Low (e.g., < 50 mJ/cm²)NegligibleReaches MaximumAnisotropic distribution of photoinduced ion pairs (dipoles). nih.govmdpi.com
Continued Moderate to HighIncreasesDecreases towards zeroAnisotropic photodegradation of polymer chains. nih.gov

This is an interactive table based on qualitative research findings. nih.govmdpi.com

The primary mechanism responsible for the strong liquid crystal alignment at low UV exposure doses is the formation of an anisotropic distribution of molecular-sized dipoles on the polymer surface. nih.govias.ac.in PMPSi is an efficient photoconductor, and UV illumination generates a high concentration of charge carriers. nih.gov These carriers can become localized, forming stable ion pairs, which act as molecular dipoles. nih.govias.ac.in

When the incident UV light is linearly polarized, the photodegradation of the PMPSi chains is angularly dependent. This leads to the preferential formation of these ion-pair dipoles oriented along the direction of the light's polarization. nih.govresearchgate.net This ordered network of molecular dipoles creates a surface electric field that directs the alignment of the liquid crystal molecules. nih.gov This mechanism explains why the maximum anchoring energy is achieved at the very beginning of irradiation, as this is when the anisotropic distribution of these newly formed dipoles is most pronounced. nih.gov With further irradiation, the continued photodegradation leads to a more isotropic distribution of these dipoles, causing the anchoring energy to decrease. nih.gov

Gas Separation Membranes

The development of high-performance polymer membranes for gas separation is crucial for industrial applications such as carbon capture and hydrogen purification. The ideal membrane material combines high permeability with high selectivity. While extensive research exists for materials like substituted polyacetylenes and polymers of intrinsic microporosity, the application of Poly(methylphenylsilylene) in this area is less documented. However, the principles of polymer design for enhancing gas permeability, demonstrated in other silicon-containing polymers, provide a clear framework for the potential development of PMPSi-based membranes.

A primary strategy for designing highly gas-permeable polymers is to create a structure with a large fractional free volume. This is often achieved by using polymers with rigid backbones and bulky side groups that frustrate efficient chain packing. ias.ac.in Copolymerization is a powerful tool to further enhance this effect. mdpi.com By combining two or more different monomers into a single polymer chain, the structural irregularity is increased, which disrupts packing and creates more free volume for gas molecules to permeate. mdpi.com

This principle has been successfully demonstrated in silyl-containing polyacetylenes, which are structurally different from polysilanes but share the feature of bulky, silicon-containing side groups. For instance, copolymerizing diphenylacetylenes bearing different substituents, such as a trimethylsilyl (B98337) (-SiMe₃) group and a bulkier tert-butyl group, can lead to a copolymer with significantly higher gas permeability than either of the corresponding homopolymers. mdpi.com This is because the random incorporation of differently sized side groups creates a more disordered and less densely packed polymer matrix. mdpi.com Applying this logic to a PMPSi system would involve copolymerizing methylphenylsilylene with other silylene monomers bearing larger or differently shaped side groups to enhance permeability.

Research on silyl-containing polyacetylenes provides valuable insights that are broadly applicable. For example, the copolymerization of 1-(p-trimethylsilyl)phenyl-1-propyne (SPP) with diphenylacetylenes containing tert-butyl (BDPA) or trimethylsilyl (SDPA) groups shows that gas permeability generally increases as the proportion of the bulkier comonomer increases. mdpi.com Interestingly, specific copolymer ratios can yield permeabilities that exceed those of the parent homopolymers, highlighting the synergistic effect of copolymerization. mdpi.com

Furthermore, post-polymerization modification, such as the desilylation (removal of silyl groups), can dramatically alter permeability. In copolymers containing bulky, stable groups like tert-butyl, desilylation can increase gas permeability. mdpi.com The removal of the silyl group creates micro-voids, and the remaining bulky groups act as pillars, preventing these voids from collapsing. mdpi.com Conversely, if the remaining polymer structure is not rigid enough, desilylation can lead to chain packing and a decrease in permeability. mdpi.com These findings underscore the delicate balance between free volume, chain rigidity, and intermolecular interactions that governs gas transport in polymers.

Table 2: Illustrative Gas Permeability Data from Silyl-Containing Polyacetylene Copolymers

Polymer / Copolymer (Monomer Ratio)Polymer ClassOxygen Permeability (Pₒ₂) [Barrer]Key Architectural Feature
poly(SPP) Polyacetylene240Homopolymer
poly(BDPA) Polyacetylene1,100Homopolymer with bulky tert-butyl group
poly(SDPA) Polyacetylene1,500Homopolymer with trimethylsilyl group
poly(SPP-co-BDPA) (1:4) Polyacetylene1,600Copolymer with high ratio of bulky comonomer
poly(SPP-co-SDPA) (1:4) Polyacetylene2,100Copolymer with high ratio of silyl comonomer
DSpoly(SPP-co-BDPA) (1:4) Polyacetylene1,800Desilylated copolymer; permeability increased

Note: This table presents data for substituted polyacetylenes to illustrate established design principles for gas-permeable polymers. mdpi.com 1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹.

Advanced Functional Materials and Composites

Poly(methylphenylsilylene), a member of the polysilylene family, represents a class of organosilicon polymers with a backbone composed of repeating silicon atoms. The alternating methyl and phenyl groups attached to the silicon backbone impart a unique combination of properties, including thermal stability and photo-reactivity, making it a candidate for advanced functional materials. While polysilylenes, in general, are known for their σ-conjugation, which leads to interesting electronic and optical properties, the focus here is on their role in creating high-performance composites and materials with tailored functionalities.

The development of advanced materials often involves the synergistic combination of different components to achieve properties that are not attainable by a single material. In this context, poly(methylphenylsilylene) can serve as a matrix or a functional additive in composite materials. The incorporation of inorganic fillers or other polymers can lead to materials with enhanced mechanical strength, thermal resistance, and specific functional responses. For instance, the introduction of diphenylsiloxane units into other polysiloxanes has been shown to inhibit "back-biting" degradation pathways and improve thermal stability. nih.gov Similarly, the phenyl groups in poly(methylphenylsilylene) are expected to enhance the thermal stability of the polymer backbone. uctm.edu

Research into composites involving similar polysiloxanes has demonstrated significant improvements in material properties. For example, a hybrid material of poly(methylphenylsiloxane) and a phenylene-silica framework exhibited excellent thermal stability up to approximately 400°C and a tensile strength of up to 25.9 ± 1.7 MPa. dtic.milresearchgate.net The inclusion of the phenylene-silica network was found to retard the initial degradation step of the polymer. dtic.milresearchgate.net Furthermore, the addition of fumed silica (B1680970) to epoxy composites has been shown to improve thermal stability and mechanical properties due to strong interfacial interactions between the silica and the polymer matrix. mdpi.com These findings suggest a strong potential for developing poly(methylphenylsilylene)-based composites with superior performance characteristics.

Incorporation into Nanocomposites for Enhanced Properties

The integration of nanoscale fillers into a polymer matrix to form nanocomposites is a well-established strategy for achieving significant enhancements in material properties at very low filler loadings. For poly(methylphenylsilylene), the incorporation of nanofillers such as silica, carbon nanotubes, or nanoclays holds the promise of creating materials with tailored thermal, mechanical, and functional characteristics. While specific studies on poly(methylphenylsilylene) nanocomposites are not extensively documented, the behavior of related polysiloxane and other polymer nanocomposites provides a strong indication of the potential benefits.

The addition of nanoparticles can lead to a substantial increase in the thermal stability of the polymer matrix. mdpi.com In polymer nanocomposites, the large surface area of the nanoparticles creates a significant interfacial region that can restrict the thermal motion of polymer chains, thus delaying the onset of thermal degradation. mdpi.com For example, the thermal stability of poly[methyl(trifluoropropyl)siloxane] was improved by the introduction of diphenylsiloxane units, which suppressed degradative "back-biting" reactions. nih.gov It is conceivable that the incorporation of well-dispersed nanoparticles in poly(methylphenylsilylene) could have a similar stabilizing effect.

From a mechanical standpoint, the reinforcement of polymers with nanofillers typically leads to an increase in modulus and strength. mdpi.comnih.gov In poly(2,6-dimethyl-1,4-phenylene oxide)/polyamide 11 blends, the addition of silica nanoparticles with amine functional groups resulted in a drastic improvement in viscosity and stiffness. mdpi.com The key to achieving these enhancements lies in the quality of the dispersion of the nanofiller and the strength of the interfacial adhesion between the filler and the polymer matrix. Surface modification of nanofillers is often employed to improve compatibility with the host polymer. ntnu.no For poly(methylphenylsilylene), the use of silica nanoparticles surface-modified with phenyl-containing silanes could promote better dispersion and interfacial bonding, leading to more effective stress transfer and enhanced mechanical properties.

The table below summarizes the potential effects of incorporating various nanofillers into a poly(methylphenylsilylene) matrix, based on findings from related polymer nanocomposite systems.

NanofillerPotential Property Enhancement in Poly(methylphenylsilylene) MatrixRationale based on Related Systems
Nano-silica Improved thermal stability, increased tensile strength and modulus.Enhanced interfacial interactions and restricted polymer chain mobility. mdpi.commdpi.com
Carbon Nanotubes Enhanced electrical conductivity, improved mechanical strength.Formation of a conductive network and high aspect ratio of nanotubes.
Layered Silicates (Clays) Increased modulus, improved barrier properties, enhanced flame retardancy.High aspect ratio of clay platelets creating a tortuous path for gases and providing reinforcement.

Self-Immolative Polymeric Systems

Self-immolative polymers (SIPs) are a class of stimuli-responsive materials designed to undergo rapid and complete depolymerization to small molecules in response to a specific trigger. wisc.educapes.gov.br This "domino-like" cascade of disassembly is initiated by the cleavage of a capping group at the polymer's terminus. wisc.edu While poly(methylphenylsilylene) is not traditionally designed as a self-immolative polymer, an examination of its degradation pathways reveals characteristics that are relevant to the principles of self-immolation.

The backbone of poly(methylphenylsilylene) consists of silicon-silicon single bonds, which are known to be the weakest bonds in the polymer structure and are susceptible to cleavage. researchgate.net Research on the degradation of poly(methylphenylsilylene) has shown that it can be broken down through several mechanisms, including thermal, mechanical (sonication), and chemical means. dtic.mil

Degradation Mechanisms of Poly(methylphenylsilylene)

Degradation MethodKey ObservationsProducts
Thermal Degradation Slow process starting at 150°C in the solid state. dtic.milSoluble and insoluble products, including cyclosilanes and siloxanes. dtic.mil
Sonication (Mechanical) Homolytic cleavage of Si-Si bonds due to shear forces. dtic.milLower molecular weight polymers; no cyclic products formed. dtic.mil
Chemical (Nucleophiles) Rapid degradation in the presence of strong nucleophiles (e.g., alkali metals). dtic.milExclusively cyclic oligomers. dtic.mil
Electron Beam Progressive scission of Si-Si bonds leading to silyl radicals. researchgate.netLower molecular weight fragments; process is partially reversible upon annealing. researchgate.net

The degradation of poly(methylphenylsilylene) in the presence of strong nucleophiles, which proceeds via a "back-biting" chain reaction to exclusively form cyclic oligomers, is particularly pertinent to the concept of self-immolation. dtic.mil This process involves the repeated attack of a reactive chain end on the polymer backbone, leading to a sequential release of small cyclic molecules. This is analogous to the head-to-tail depolymerization observed in true self-immolative systems.

However, a key difference is that in its current form, the degradation of poly(methylphenylsilylene) is not a controlled, trigger-specific event in the same way as in polymers designed for self-immolation. True SIPs have a specific end-cap that is stable until a precise stimulus is applied. rsc.org The degradation of poly(methylphenylsilylene) by nucleophiles is a more general chemical reaction.

Theoretically, one could envision modifying poly(methylphenylsilylene) to create a true self-immolative system. This would involve end-capping the polymer with a group that is stable under normal conditions but can be cleaved by a specific stimulus (e.g., light, a specific chemical, or an enzyme). Upon cleavage of this end-cap, a reactive silyl anion could be generated at the polymer terminus, which would then initiate the back-biting depolymerization cascade, leading to the complete "unzipping" of the polymer chain into small, cyclic silane (B1218182) molecules. The phenyl and methyl substituents on the silicon backbone would influence the rate and efficiency of this depolymerization process. dtic.mil

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